Terutroban

概要

説明

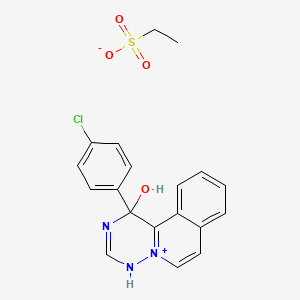

Terutroban is an antiplatelet agent developed by Servier Laboratories . It is a selective thromboxane prostanoid (TP) antagonist and is an orally active drug in clinical development for the secondary prevention of acute thrombotic complications . It has been shown to improve endothelial function after a single administration in patients with coronary artery disease .

Synthesis Analysis

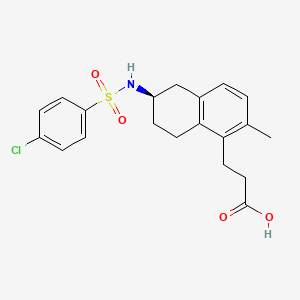

The total synthesis of Terutroban is achieved using the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling as key reactions, avoiding the classical Diels–Alder approach used before .Molecular Structure Analysis

The molecular formula of Terutroban is C20H22ClNO4S . The molecular weight is 407.91 g/mol .Chemical Reactions Analysis

The key reactions involved in the synthesis of Terutroban include the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling .Physical And Chemical Properties Analysis

Terutroban has a molecular weight of 407.91 g/mol and a molecular formula of C20H22ClNO4S . More detailed physical and chemical properties can be found in the Safety Data Sheet .科学的研究の応用

Prevention of Neurovascular Events

Terutroban has been studied for its potential in preventing neurovascular events after a subarachnoid haemorrhage . It acts as a specific thromboxane–prostaglandin (TP) receptor antagonist, which helps in preventing post-haemorrhage blood-brain barrier disruption, neuronal apoptosis, and delayed cerebral hypoperfusion .

Protection Against Blood-Brain Barrier Disruption

Research has shown that Terutroban can protect against blood-brain barrier disruption . This is particularly important in conditions such as subarachnoid haemorrhage, where the integrity of the blood-brain barrier is compromised .

Anti-Apoptotic Effects

Terutroban has demonstrated anti-apoptotic effects, particularly in the context of subarachnoid haemorrhage . By antagonizing TP receptors, it can help to reduce neuronal apoptosis, which is a form of programmed cell death .

Improvement of Cerebral Perfusion

Terutroban has been found to improve cerebral perfusion . This means it can help to increase the delivery of blood to the brain, which is crucial for maintaining brain health and function .

Prevention of Aorta Hyperplasia

Researchers from the University of Milan found that Terutroban can prevent the development of aorta hyperplasia . This suggests that it could have beneficial effects in preventing or retarding atherogenesis .

Synthesis Research

Terutroban has been synthesized using the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling as key reactions . This approach avoids the classical Diels–Alder approach used before .

作用機序

Target of Action

Terutroban is a selective antagonist of the thromboxane prostanoid (TP) receptor . The TP receptor is a common target for thromboxane A2 (TXA2), prostaglandin D2, PGE2, PGF2α, PGH2, PG endoperoxides, and isoprostanes .

Mode of Action

Terutroban works by blocking the thromboxane-induced platelet aggregation and vasoconstriction . It achieves this by selectively antagonizing the TP receptor, thereby preventing the downstream consequences of TP activation .

Biochemical Pathways

The TP receptor is a common downstream pathway for both platelet and extraplatelet TXA2 as well as for endoperoxides and isoprostanes . By blocking the TP receptor, Terutroban can prevent the vasoconstrictive and inflammatory effects caused by these metabolites .

Result of Action

Terutroban has been shown to have anti-inflammatory effects . It also prevents hypertensive vascular hypertrophy and fibrosis . In addition, it has been found to protect against blood-brain barrier disruption, exert an anti-apoptotic effect, and improve cerebral perfusion .

Action Environment

Environmental and genetic factors can influence the rate of platelet activation and reactivity, which in turn can affect the efficacy of Terutroban . For instance, conditions such as diabetes mellitus, characterized by persistently enhanced thromboxane-dependent platelet activation through isoprostane formation and low-grade inflammation, can lead to extraplatelet sources of TXA2 . In such cases, Terutroban may be particularly beneficial due to its ability to block the TP receptor.

Safety and Hazards

Terutroban may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEOXFSBSQIWSY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870091 | |

| Record name | Terutroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terutroban | |

CAS RN |

165538-40-9 | |

| Record name | Terutroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165538-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terutroban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terutroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERUTROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Terutroban?

A1: Terutroban functions as a selective antagonist of thromboxane prostaglandin (TP) receptors. [, , ] This means it binds to these receptors and blocks the actions of their agonists, primarily thromboxane A2 (TxA2). [, , ]

Q2: What are the downstream effects of Terutroban's antagonism of TP receptors?

A2: By blocking TP receptors, Terutroban inhibits:

- Platelet Aggregation: TxA2 is a potent inducer of platelet aggregation, a key process in thrombosis. [, , ]

- Vasoconstriction: TxA2 also promotes vasoconstriction, narrowing blood vessels. [, , ] Terutroban's antagonism counteracts this effect, potentially improving blood flow.

- Vascular Inflammation and Proliferation: TP receptor activation contributes to inflammation and the proliferation of vascular cells, factors implicated in atherosclerosis development. [, , ] Terutroban's action may therefore have anti-atherosclerotic effects.

Q3: Does Terutroban affect endothelial function?

A3: Yes, research suggests that Terutroban improves endothelial function. [, , ] Studies show it can increase survival in stroke-prone rats by preserving endothelial function and endothelial nitric oxide synthase (eNOS) expression. [] In humans with carotid atherosclerosis, Terutroban improved endothelium-dependent vasodilatation. []

Q4: Does Terutroban affect other ligands of TP receptors besides TxA2?

A4: Yes, Terutroban blocks the effects of all TP agonists, not just TxA2. [] This includes prostaglandin endoperoxides (PGG2-PGH2) and isoprostanes. [] Isoprostanes are formed under conditions of oxidative stress and also contribute to platelet aggregation and vasoconstriction. []

Q5: What is the molecular formula and weight of Terutroban sodium salt?

A5: The molecular formula of Terutroban sodium salt is C22H25NNaO3S, and its molecular weight is 406.5 g/mol. This information can be found in publicly available chemical databases.

Q6: Is there information available on the spectroscopic data for Terutroban?

A6: While the provided articles do not detail specific spectroscopic data, it is standard practice to characterize new chemical entities using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Publicly available resources like chemical databases may contain this information.

Q7: Are there studies exploring the stability of different Terutroban forms?

A7: Yes, research has investigated the stability of Terutroban sodium salt hydrate. [] Findings indicate that the dihydrate form demonstrates notable stability under fluctuating temperature and relative humidity conditions, surpassing the stability of the anhydrous form. []

Q8: Does Terutroban possess catalytic properties?

A8: No, Terutroban is a receptor antagonist and does not exhibit catalytic activity. Its mechanism of action involves binding to TP receptors and blocking their activation by agonists, rather than catalyzing chemical reactions.

Q9: Has computational chemistry been employed in Terutroban research?

A9: While not explicitly detailed in the provided articles, computational methods are often employed in drug discovery. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be valuable for understanding Terutroban's interactions with TP receptors and guiding the development of more potent or selective analogs.

Q10: Are there studies exploring the structure-activity relationships of Terutroban?

A10: While the provided articles don't delve into specific SAR studies, such investigations are crucial during drug development. By synthesizing and evaluating analogs with structural modifications, researchers can identify the pharmacophore – the essential structural elements responsible for Terutroban's activity and selectivity for TP receptors. This information can guide the design of improved analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Q11: What is the pharmacokinetic profile of Terutroban?

A12: While specific details regarding absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed, it is known that Terutroban is orally active and has a long duration of action. [] Research shows that it effectively inhibits platelet aggregation induced by a TP receptor agonist 24 hours after oral administration in patients with peripheral artery disease. []

Q12: What is the relationship between Terutroban dose and its effect on endothelial function?

A13: A study on patients with carotid atherosclerosis taking aspirin found that three doses of Terutroban (2.5, 5, and 10 mg) all significantly improved flow-mediated vasodilatation, a measure of endothelial function, both acutely and after 15 days of treatment. [] This suggests a dose-dependent improvement in endothelial function with Terutroban.

Q13: What in vivo models have been used to study Terutroban's effects?

A13: Several animal models have been employed:

- Spontaneously hypertensive stroke-prone rats (SHRSP): This model mimics human hypertension and stroke. Terutroban increased survival rates in these rats, delayed brain lesion occurrence, and prevented the accumulation of urinary markers of systemic inflammation. []

- Cirrhotic rats (CCl4 and BDL models): These models are used to study portal hypertension. Terutroban decreased portal pressure in both models, suggesting a reduction in hepatic vascular resistance. []

- Diabetic rats: Terutroban showed beneficial effects on retinal vascularity in diabetic rats. []

- ApoE*3Leiden mice: This is a model of atherosclerosis. Terutroban prevented the negative effects of rofecoxib on cardiac function after ischemia-reperfusion injury. []

Q14: What were the outcomes of the PERFORM clinical trial?

A15: The PERFORM study (Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with Terutroban in Patients with a History of Ischemic Stroke or Transient Ischemic Attack) was a large international trial comparing Terutroban to Aspirin in preventing recurrent stroke. [, , , ] Unfortunately, the study found Terutroban to be not superior to aspirin for this indication. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。